Ethyl 3,5-diiodobenzoate
Overview
Description
Ethyl 3,5-diiodobenzoate is an organic compound with the molecular formula C9H8I2O2 It is a derivative of benzoic acid, where two iodine atoms are substituted at the 3 and 5 positions of the benzene ring, and an ethyl ester group is attached to the carboxyl group
Scientific Research Applications
Ethyl 3,5-diiodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,5-diiodobenzoate can be synthesized through the esterification of 3,5-diiodobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent production quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form ethyl 3,5-dihydroxybenzoate using reducing agents such as sodium borohydride.
Oxidation Reactions: Oxidation of this compound can yield various oxidized products depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include ethyl 3,5-diaminobenzoate, ethyl 3,5-dialkoxybenzoate, etc.
Reduction Products: Ethyl 3,5-dihydroxybenzoate.
Oxidation Products: Various oxidized derivatives of the benzoate ester.
Mechanism of Action
The mechanism by which ethyl 3,5-diiodobenzoate exerts its effects depends on the specific application. In biological systems, the iodine atoms can facilitate radiolabeling, allowing the compound to be tracked in imaging studies. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with various molecular targets.
Comparison with Similar Compounds
Ethyl 3,5-dinitrobenzoate: Similar in structure but with nitro groups instead of iodine atoms.
Ethyl 3,5-dihydroxybenzoate: Similar ester group but with hydroxyl groups instead of iodine atoms.
Ethyl 3,5-dibromobenzoate: Similar ester group but with bromine atoms instead of iodine atoms.
Uniqueness: Ethyl 3,5-diiodobenzoate is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and potential for radiolabeling applications. The iodine atoms also influence the compound’s electronic properties, making it useful in specific synthetic and analytical applications.
Properties
IUPAC Name |
ethyl 3,5-diiodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOOVSRJBAYPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478390 | |
Record name | Ethyl 3,5-diiodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388613-52-3 | |
Record name | Ethyl 3,5-diiodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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